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molecular formula C13H16N2O B8414416 4-(N-Methyl-2,2-dimethyl-propionylamino)-benzonitrile

4-(N-Methyl-2,2-dimethyl-propionylamino)-benzonitrile

Cat. No. B8414416
M. Wt: 216.28 g/mol
InChI Key: FVADJRCBLDIDQT-UHFFFAOYSA-N
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Patent
US08680091B2

Procedure details

Add sodium hydride (0.21 g, 8.6 mmol, 95%) to a solution of 4-(2,2-dimethyl-propionylamino)-benzonitrile (1.589 g, 7.857 mmol) in anhydrous DMF (16 mL) at 0° C. under nitrogen. Add methyl iodide (0.54 mL, 8.6 mmol) after bubbling ceased (˜20 min) Stir the mixture to room temperature overnight. Partition the reaction mixture between DCM (250 mL) and water (100 mL). Wash the organic phase with water (2×100 mL). Dry over Na2SO4, filter and concentrate in vacuo. Purify the crude mixture by chromatography on silica gel eluting with hexane/EtOAc (1:0 to 1:1 gradient over 71 min; 50 mL/min) to obtain the desired intermediate as a white solid (1.201 g, 71%).
Quantity
0.21 g
Type
reactant
Reaction Step One
Quantity
1.589 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
0.54 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][C:4]([CH3:17])([CH3:16])[C:5]([NH:7][C:8]1[CH:15]=[CH:14][C:11]([C:12]#[N:13])=[CH:10][CH:9]=1)=[O:6].[CH3:18]I>CN(C=O)C>[CH3:18][N:7]([C:5](=[O:6])[C:4]([CH3:17])([CH3:16])[CH3:3])[C:8]1[CH:15]=[CH:14][C:11]([C:12]#[N:13])=[CH:10][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.21 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1.589 g
Type
reactant
Smiles
CC(C(=O)NC1=CC=C(C#N)C=C1)(C)C
Name
Quantity
16 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.54 mL
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir the mixture to room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(˜20 min)
Duration
20 min
CUSTOM
Type
CUSTOM
Details
Partition the reaction mixture between DCM (250 mL) and water (100 mL)
WASH
Type
WASH
Details
Wash the organic phase with water (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry over Na2SO4
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo
CUSTOM
Type
CUSTOM
Details
Purify the crude mixture by chromatography on silica gel eluting with hexane/EtOAc (1:0 to 1:1 gradient over 71 min; 50 mL/min)
Duration
71 min

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CN(C1=CC=C(C#N)C=C1)C(C(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.201 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 70.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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